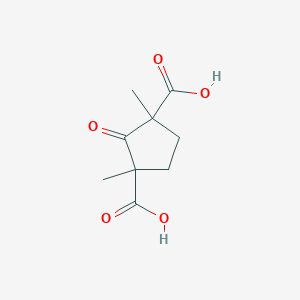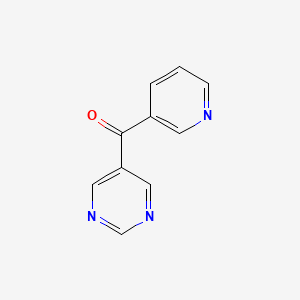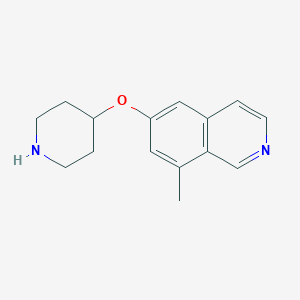![molecular formula C26H28N6O3S B13870413 2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the anilino group: This step involves the coupling of the thieno[3,2-d]pyrimidine core with 2-methoxy-4-(4-methylpiperazin-1-yl)aniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the anilino and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of anaplastic lymphoma kinase (ALK), a validated therapeutic target for treating certain types of cancer . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the growth of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026)
Uniqueness
2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide is unique due to its specific structure, which allows it to interact with particular molecular targets with high affinity and selectivity. This makes it a valuable compound for therapeutic applications, especially in the treatment of diseases where these targets play a crucial role.
Propriétés
Formule moléculaire |
C26H28N6O3S |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H28N6O3S/c1-31-9-11-32(12-10-31)17-7-8-19(20(14-17)35-3)29-26-28-15-21-23(30-26)22(24(36-21)25(27)33)16-5-4-6-18(13-16)34-2/h4-8,13-15H,9-12H2,1-3H3,(H2,27,33)(H,28,29,30) |
Clé InChI |
CCGZCOGURFCVKW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC(=CC=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
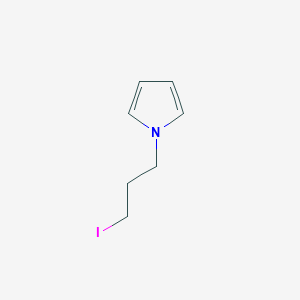
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
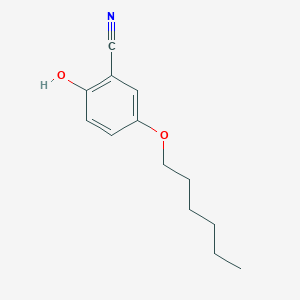

![5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13870374.png)
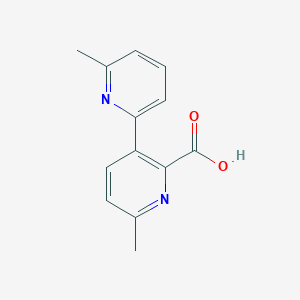
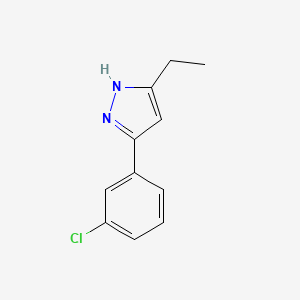
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
